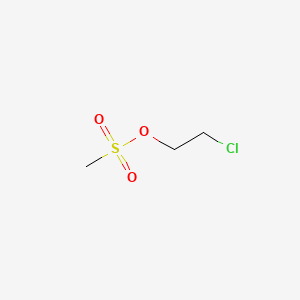

2-Chloroethyl methanesulfonate

Description

Historical Trajectories and Foundational Discoveries in 2-Chloroethyl Methanesulfonate (B1217627) Research

The investigation into 2-chloroethyl methanesulfonate and related compounds gained significant traction in the 1980s, primarily driven by the search for new cancer chemotherapy agents. A 1983 study identified this compound as a prototype for a class of 2-haloethylating agents with potential antineoplastic activity. nih.gov This foundational work demonstrated that derivatives of this compound could exhibit superior activity against leukemia in mice, sparking further research into its mechanism of action and that of its analogues. nih.gov

Subsequent research in the mid-1980s further solidified its importance. A notable 1986 study delved into the DNA damaging effects of 2-chloroethyl (methylsulfonyl)methanesulfonate (a related compound often referred to as clomesone), highlighting its similar, yet more selective, action compared to the established chloroethylnitrosoureas (ClEtNUs). nih.govaacrjournals.org These early investigations were crucial in establishing this compound as a key molecule for studying DNA alkylation and its consequences. The synthesis of this compound has also been an area of study, with simplified one-step methods being developed from methanesulfonyl chloride. nih.gov A 2018 study provided a detailed characterization of its solid-state molecular structure using X-ray diffraction and other advanced methodologies. rsc.orgrsc.org

Interdisciplinary Significance of this compound as a Molecular Probe

The utility of this compound extends across multiple scientific disciplines, where it serves as a valuable molecular probe to investigate complex biological and chemical processes.

Its primary significance lies in pharmaceutical development , particularly in the synthesis of anticancer agents. chemimpex.com Its ability to introduce a chloroethyl group makes it a crucial intermediate in creating more complex molecules with therapeutic potential. ontosight.ai Research has extensively documented its antitumor activity in various animal models. nih.gov

In biochemical and molecular biology research , this compound is employed to study cellular processes involving nucleic acids. chemimpex.com Its capacity to modify DNA and RNA allows researchers to probe gene function, regulation, and the intricate mechanisms of DNA repair. chemimpex.com By inducing specific types of DNA damage, it serves as a tool to understand how cells respond to and repair such lesions. aacrjournals.org

Beyond medicine, it has applications in agricultural chemistry as a component in the formulation of herbicides and pesticides. chemimpex.com Furthermore, recent studies have explored its role in microbiology, for instance, in investigating the formation of biofilms, which are complex communities of microorganisms. rsc.org

Classification of this compound within Alkylating Agents

This compound is classified as a monofunctional alkylating agent. mit.edu Alkylating agents are a class of reactive chemicals that can transfer an alkyl group to various nucleophilic sites on biological macromolecules, most notably DNA. ontosight.airesearchgate.net This chemical modification can have profound biological consequences, including cytotoxicity and mutagenicity, which underpins its use as an antineoplastic agent. ontosight.ai

The reactivity of this compound stems from the presence of the chloroethyl group, which can be displaced by nucleophiles. chemimpex.com The mechanism of action involves the alkylation of DNA bases, with a particular specificity for the O⁶ position of guanine (B1146940). nih.govmit.edu This initial alkylation event can lead to the formation of DNA interstrand cross-links, a highly cytotoxic lesion that prevents DNA replication and transcription, ultimately leading to cell death. aacrjournals.orgmit.edu

Compared to other chloroethylating agents like the nitrosoureas, this compound is considered to be more selective in its reaction with DNA. nih.govaacrjournals.org It tends to produce a less diverse range of DNA adducts, which can be advantageous in research and therapeutic contexts. nih.govaacrjournals.org The reaction mechanism for alkylating agents can be categorized as either Sₙ1 or Sₙ2. researchgate.netmdpi.com While Sₙ2 agents predominantly attack nitrogen atoms on DNA bases, Sₙ1 agents can react with both nitrogen and oxygen atoms. researchgate.netmdpi.com The ability of this compound to alkylate the oxygen atom of guanine is a key aspect of its biological activity. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇ClO₃S |

| CAS Number | 3570-58-9 |

| Appearance | Colorless liquid |

| Odor | Characteristic |

| Primary Classification | Alkylating Agent |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYTRQXHORTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189220 | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3570-58-9 | |

| Record name | Ethanol, 2-chloro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895H18Q125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of 2 Chloroethyl Methanesulfonate S Alkylating Activity

Fundamental Mechanisms of DNA Alkylation by 2-Chloroethyl Methanesulfonate (B1217627)

The alkylation of DNA by 2-Chloroethyl methanesulfonate is a multi-step process initiated by the formation of reactive intermediates that subsequently interact with nucleophilic sites on the DNA macromolecule.

Formation of Reactive Intermediates

While the precise reactive intermediates of this compound are not as extensively characterized as those of other chloroethylating agents like the nitrosoureas, its chemical structure suggests a pathway involving the formation of an electrophilic species. The molecule contains two key functional groups: a chloroethyl group and a methanesulfonyl group. The methanesulfonyl group is a good leaving group, facilitating the formation of a reactive intermediate. It is proposed that the initial step involves the intramolecular displacement of the chloride ion, leading to the formation of a cyclic sulfonium (B1226848) ion intermediate. This highly reactive, positively charged intermediate is a potent electrophile, primed to react with electron-rich centers in the cell, most notably the nucleophilic sites on DNA bases.

Nucleophilic Attack on DNA Macromolecules

Once formed, the reactive electrophilic intermediate of this compound is subject to nucleophilic attack by the electron-rich nitrogen and oxygen atoms present in the purine (B94841) and pyrimidine (B1678525) bases of DNA. The lone pairs of electrons on these heteroatoms act as nucleophiles, attacking the electrophilic carbon of the chloroethyl group. This results in the formation of a covalent bond between the drug and the DNA base, creating a mono-adduct. This initial alkylation event is the precursor to more complex and cytotoxic DNA lesions.

Investigation of DNA Adduct Formation by this compound

The interaction of this compound with DNA results in the formation of various adducts, with a notable specificity for certain sites on the DNA bases.

Specificity of Alkylation Sites on DNA Bases (e.g., N-7 of Guanine (B1146940), Guanine O6 positions)

Extensive research has demonstrated that this compound preferentially alkylates the guanine bases in DNA. The primary sites of attack are the N-7 and O-6 positions of guanine. The N-7 position of guanine is highly nucleophilic and accessible within the major groove of the DNA double helix, making it a frequent target for alkylating agents. Alkylation at the O-6 position of guanine is also a significant event and is considered a particularly critical lesion due to its role in the induction of interstrand cross-links. Studies have shown that this compound acts by chloroethylating the O-6 position of guanine in DNA nih.gov.

| Target Base | Alkylation Site | Significance |

| Guanine | N-7 | A major site of alkylation due to high nucleophilicity. |

| Guanine | O-6 | A critical lesion that can lead to the formation of DNA interstrand cross-links. nih.gov |

Comparison of Adducts with Other Chloroethylating Agents

When compared to other chloroethylating agents, such as the chloroethylnitrosoureas (CIEtNUs), this compound exhibits a more selective pattern of DNA adduct formation. A key difference is the absence of hydroxyethyl (B10761427) products, which are common side-products of CIEtNU activity nih.govnih.gov. High-pressure liquid chromatography analysis of DNA treated with this compound revealed the formation of 7-chloroethylguanine as the major adduct nih.gov. In contrast, treatment with a non-carbamoylating CIEtNu resulted in both 7-hydroxyethylguanine and 7-chloroethylguanine nih.gov. This suggests that this compound has a more specific reaction with DNA, producing a narrower range of adducts nih.gov.

| Agent | Major DNA Adducts | Key Differences |

| This compound | 7-chloroethylguanine | More specific reaction, no apparent generation of hydroxyethyl products. nih.gov |

| Chloroethylnitrosoureas (CIEtNUs) | 7-hydroxyethylguanine, 7-chloroethylguanine | Produces a wider variety of products, including hydroxyethyl adducts. nih.gov |

Mechanisms of DNA Interstrand Cross-Link Induction by this compound

A crucial aspect of the cytotoxic activity of this compound is its ability to induce DNA interstrand cross-links (ICLs). These are highly toxic lesions that prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription nih.gov.

The formation of ICLs by this compound is a delayed process. Following the initial alkylation of a guanine base on one strand of the DNA, typically at the O-6 position, a second reactive event occurs. The chloroethyl group attached to the guanine can then react with a nucleophilic site on the opposite DNA strand, most commonly the N-1 position of a cytosine base. This two-step process results in a covalent bridge between the two strands of the DNA helix. Studies have shown that these interstrand cross-links are formed after a delay of 6 to 12 hours following treatment with this compound nih.gov. The formation of these stable cross-link precursors is a critical step in the drug's mechanism of action nih.gov. The ability of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase to prevent the formation of these cross-links further supports the role of O6-chloroethylguanine as the precursor lesion nih.gov.

Analysis of DNA Strand Breakage Caused by this compound

The investigation into DNA damage induced by this compound (also referred to as CIEtSoSo) has revealed a complex profile of lesions, including DNA strand breaks, alkali-labile sites, DNA-protein cross-links, and interstrand cross-links. nih.gov A primary technique employed for these analyses is DNA alkaline elution, which is used to measure DNA single-strand breaks, interstrand cross-links, and DNA-protein cross-links. nih.gov

Studies on human embryo cells, both normal (IMR-90) and SV40-transformed (VA-13), have shown that this compound produces DNA strand breaks and alkali-labile lesions. nih.gov These lesions were observed to be repaired over time. nih.gov Furthermore, the compound promptly formed DNA-protein cross-links in both cell types, which also appeared to undergo repair. nih.gov A significant finding was the delayed formation of DNA interstrand cross-links, which occurred 6 to 12 hours after exposure specifically in the VA-13 cells, a cell line deficient in O6-alkylguanine-DNA alkyltransferase activity. nih.gov These interstrand cross-links also seemed to be subject to cellular repair mechanisms. nih.gov

Similar patterns of DNA damage have been observed in human colon carcinoma cell lines. The production of DNA strand breaks was noted in HT-29 cells following treatment with the compound. aacrjournals.org The key types of DNA damage identified across different human cell lines are summarized below.

| Cell Line | Cell Type | O6-alkylguanine-DNA alkyltransferase (Mer) Status | Observed DNA Damage |

|---|---|---|---|

| VA-13 | SV40-Transformed Human Embryo | Deficient (Mer-) | DNA Strand Breaks, Alkali-Labile Lesions, DNA-Protein Cross-links, Interstrand Cross-links (delayed) nih.gov |

| IMR-90 | Normal Human Embryo | Proficient (Mer+) | DNA Strand Breaks, Alkali-Labile Lesions, DNA-Protein Cross-links nih.gov |

| BE | Human Colon Carcinoma | Deficient (Mer-) | DNA Interstrand Cross-links aacrjournals.org |

| HT-29 | Human Colon Carcinoma | Proficient (Mer+) | DNA Strand Breaks aacrjournals.org |

Comparative studies with related compounds in cultured L1210 leukemia cells further elucidate the specific activity of this compound. nih.gov Using the alkaline elution method, research showed that at equitoxic concentrations, the 2-chloroethyl and 2-bromoethyl esters of (methylsulfonyl)methanesulfonic acid induced more DNA strand scission than the anticancer drug chlorozotocin (B1668840). nih.gov Conversely, at concentrations that caused a 50% reduction in cell colony formation, this compound did not cause detectable cross-linking, whereas chlorozotocin did. nih.gov This suggests that the cell-killing mechanism for these esters might not primarily involve the production of DNA-DNA cross-links. nih.gov

| Compound | DNA Strand Scission (at equitoxic concentrations) | DNA Cross-Linking (at 50% colony reduction conc.) |

|---|---|---|

| This compound | More than Chlorozotocin nih.gov | Not detected nih.gov |

| 2-Bromoethyl (methylsulfonyl)methanesulfonate | About the same as 2-Chloroethyl ester nih.gov | Not specified |

| Chlorozotocin | Less than this compound nih.gov | Detected nih.gov |

The formation of DNA interstrand cross-links appears to be a result of stable precursor lesions. nih.gov DNA treated briefly with this compound continued to form cross-links for over 8 hours after the drug was removed, indicating the presence of these stable precursors. nih.gov The repair enzyme O6-alkylguanine-DNA alkyltransferase was shown to prevent further cross-link formation when added to the drug-treated DNA, confirming that the precursors are substrates for this enzyme. nih.gov

Biological and Biomedical Research Applications of 2 Chloroethyl Methanesulfonate

Antineoplastic Activity Research

2-Chloroethyl methanesulfonate (B1217627), also known as Clomesone (B1199345), is an alkylating agent that has been a subject of significant interest in oncology research due to its potent antineoplastic properties. Its mechanism of action, involving the alkylation of DNA, has led to extensive investigation into its efficacy against various cancer models.

The cytotoxic effects of 2-chloroethyl methanesulfonate have been evaluated across different cancer cell lines to determine its potential as a chemotherapeutic agent. These laboratory-based studies are fundamental in understanding the compound's cellular-level activity.

Research has revealed that the sensitivity of human colon carcinoma cells to this compound is not uniform and is significantly influenced by the cells' DNA repair capabilities. aacrjournals.org Specifically, the expression of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, plays a critical role. Cell lines with deficient AGT activity (categorized as Mer⁻) exhibit greater sensitivity to the compound compared to those proficient in AGT activity (Mer⁺). aacrjournals.orgaacrjournals.org

A comparative study between the BE (Mer⁻) and HT-29 (Mer⁺) human colon carcinoma cell lines demonstrated this differential toxicity. The BE cell line was found to be substantially more sensitive to the cytotoxic effects of this compound than the HT-29 cell line. aacrjournals.org This increased sensitivity in the BE cells was directly correlated with the induction of DNA interstrand cross-links, a form of lethal DNA damage that the compound causes. In contrast, these cross-links were not detected in the resistant HT-29 cells following treatment. aacrjournals.org

Following promising in vitro results, the antitumor effects of this compound have been assessed in living organisms to evaluate its therapeutic potential in a more complex biological system.

This compound has demonstrated high activity in in vivo studies against P388 leukemia, a standard murine leukemia model used for screening potential anticancer drugs. nih.govconsensus.app In studies involving leukemic mice, the compound showed a significant ability to extend survival. A majority of the mice treated with this compound survived for more than 30 days. nih.gov Furthermore, approximately 37% of the treated mice survived for over 60 days, indicating a curative potential in this preclinical model. nih.gov This level of efficacy highlights the compound's potent antileukemic activity in vivo. nih.govconsensus.app

| Observation Period | Percentage of Mice Surviving |

|---|---|

| > 30 Days | Majority |

| > 60 Days | ~37% |

Beyond its direct evaluation as a potential therapeutic, this compound serves as a valuable building block in the creation of other complex molecules. It is recognized as an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its chemical structure and reactivity make it particularly useful in the development of new anticancer agents, where it can be used to introduce the reactive 2-chloroethyl group into a larger parent molecule. chemimpex.commallakchemicals.com This role as a synthetic precursor is crucial in the broader field of drug discovery and development.

In Vivo Antitumor Efficacy Studies of this compound

Genotoxicity and Mutagenesis Research

The biological activity of this compound is intrinsically linked to its ability to interact with and modify genetic material. As an alkylating agent, its primary mechanism of cytotoxicity involves the induction of DNA damage. nih.gov Research into its antineoplastic effects in human colon carcinoma cells has provided direct evidence of its genotoxic capabilities. The compound has been shown to cause DNA strand breaks in treated cells. aacrjournals.org Moreover, in cancer cells deficient in the DNA repair protein AGT, this compound leads to the formation of DNA interstrand cross-links. aacrjournals.org This type of DNA lesion is particularly cytotoxic as it prevents the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription. These findings confirm that the compound's mode of action is based on inducing significant genotoxic events within the cell.

Induction of Germline Mutations by this compound (e.g., in Drosophila melanogaster)

This compound (2ClEMS) has been identified as a potent mutagen capable of inducing germline mutations. Research utilizing the fruit fly, Drosophila melanogaster, provides a clear model for this activity. In studies involving the alcohol dehydrogenase (Adh) gene, the frequency of null germline mutations induced by 2ClEMS in the gonial cells of second instar larvae was found to be two orders of magnitude greater than the spontaneous mutation frequency. nih.govnih.gov This demonstrates the compound's significant ability to alter the genetic material in reproductive cells, leading to heritable changes.

The mechanism of 2ClEMS's mutagenic activity is linked to its bioactivation, which is mediated by glutathione (B108866) (GSH). nih.govnih.gov This process is similar to that of other known mutagens like 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane (B1671644) (EDC), suggesting a common pathway for inducing specific mutations in premeiotic germ cells. nih.govnih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Model Organism | Drosophila melanogaster | nih.govnih.gov |

| Target Gene | Alcohol dehydrogenase (Adh) | nih.govnih.gov |

| Mutation Frequency | Two orders of magnitude greater than spontaneous frequency | nih.govnih.gov |

| Cell Type | Premeiotic germ cells (second instar larval gonia) | nih.govnih.gov |

Characterization of Mutation Spectrums (e.g., GC→AT transitions)

The analysis of mutations induced by this compound reveals a highly specific pattern of genetic alteration. DNA sequence analysis of 83 Adh null mutations in Drosophila melanogaster showed that 40 were of independent origin, located at 23 different sites within the gene. nih.govnih.gov

Remarkably, the mutation spectrum consisted exclusively of GC→AT transitions. nih.govnih.gov A significant portion of these mutations, 87.5% (35 out of 40), occurred at either the middle or 3' guanine (B1146940) base. nih.govnih.gov This high degree of specificity, where a guanine-cytosine base pair is replaced by an adenine-thymine pair, is a characteristic signature of the mutagenic action of 2ClEMS in this biological system. This specificity is believed to result from the bioactivation mechanism mediated by glutathione S-transferase (GST). nih.govnih.gov

| Total Independent Mutations | Type of Mutation | Percentage of Total | Positional Preference | Reference |

|---|---|---|---|---|

| 40 | GC→AT transitions | 100% | 87.5% at middle or 3' guanine | nih.govnih.gov |

Genotoxic Impurity Assessment in Pharmaceutical Contexts

In the pharmaceutical industry, stringent regulations are in place to control impurities in drug substances, particularly those with the potential to be genotoxic. nih.gov Genotoxic impurities (GTIs) are substances that can damage DNA and are often mutagenic, posing a potential cancer risk. ump.edu.pl Compounds like this compound, which are alkylating agents, fall into a class of chemicals that are often scrutinized as potential GTIs. ump.edu.pl

Regulatory bodies have established guidelines, such as the ICH M7 guideline, which outlines the assessment and control of DNA reactive impurities. ump.edu.pl A key concept in this framework is the Threshold of Toxicological Concern (TTC). The TTC is a value representing a level of exposure to a genotoxic impurity that is considered to be associated with an acceptable, very low risk of cancer. europa.eu For most genotoxic impurities, a TTC of 1.5 µg per day intake is considered acceptable for pharmaceuticals intended for lifetime use. europa.euuu.nl This approach allows for the control of GTIs to a level that is "as low as reasonably practicable" without requiring a full battery of toxicological tests for every potential impurity. uu.nl The presence of a structural alert, such as the sulfonate ester in this compound, would typically trigger a toxicological assessment, often starting with a bacterial reverse mutation assay (Ames test). nihs.go.jp

Applications in Molecular Biology for Nucleic Acid Modification

This compound is a valuable tool in molecular biology due to its function as a potent alkylating agent, specifically a DNA-chloroethylating agent. nih.govnih.govchemimpex.com Its utility lies in its ability to chemically modify nucleic acids, which facilitates the study of DNA damage, repair mechanisms, and gene function. chemimpex.com

The compound acts by chloroethylating specific positions on DNA bases, with a notable target being the O6 position of guanine. nih.gov This modification can lead to the formation of DNA adducts, such as 7-chloroethylguanine. nih.gov Unlike other agents such as chloroethylnitrosoureas (CIEtNUs), this compound exhibits greater specificity in its reaction with DNA, producing fewer side products. nih.gov For instance, when reacting with calf thymus DNA, it primarily generates 7-chloroethylguanine without the significant formation of hydroxyethyl (B10761427) products, which are common side reactions of CIEtNUs. nih.gov This targeted modification can induce various forms of DNA damage, including DNA interstrand cross-links and DNA-protein cross-links, which can be studied to understand cellular responses to genotoxicity. nih.gov

| Agent | Major DNA Adducts Observed | Reference |

|---|---|---|

| This compound | 7-chloroethylguanine | nih.gov |

| 1-(2-chloroethyl)-3-(cis-2-OH)cyclohexyl-1-nitrosourea (a CIEtNu) | 7-hydroxyethylguanine, 7-chloroethylguanine | nih.gov |

Utility as a Reagent in Medicinal Chemistry (e.g., Synthesis of Sulfur-Containing Compounds)

In the field of medicinal chemistry, this compound serves as a versatile reagent and an important intermediate in the synthesis of various molecules, particularly sulfur-containing compounds. chemimpex.comnih.gov Its structure, featuring both a reactive chloroethyl group and a methanesulfonate (mesylate) leaving group, makes it a potent alkylating agent suitable for constructing more complex chemical scaffolds.

The compound's utility is particularly noted in the development of pharmaceuticals, including anticancer agents. chemimpex.com Research has demonstrated that 2-Chloroethyl (methylsulfonyl)methanesulfonate, a related compound, possesses significant antineoplastic activity against leukemia in animal models. nih.gov The ability to introduce specific chemical moieties is crucial in drug discovery, and reagents like this compound provide a pathway to synthesize novel compounds with potential therapeutic value. The construction of C-S bonds is a fundamental strategy in synthesizing sulfur-containing drugs, and the reactivity of sulfonate esters is leveraged in these synthetic pathways. mdpi.com

Chemical Synthesis and Derivatization Research of 2 Chloroethyl Methanesulfonate

Synthetic Methodologies and Reaction Pathways for 2-Chloroethyl Methanesulfonate (B1217627)

The synthesis of methanesulfonate esters, such as 2-chloroethyl methanesulfonate and its analogues, often involves the reaction of an alcohol with a source of the methanesulfonyl group. A common precursor for this is methanesulfonyl chloride. One documented approach for a related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, involves dissolving methanesulfonyl chloride in a solvent like acetonitrile (B52724). A base, such as triethylamine (B128534), is added dropwise to the solution, which is maintained at a low temperature. Subsequently, a solution of 2-chloroethanol (B45725) in acetonitrile is introduced to the reaction mixture, which is stirred for several hours to yield the final product rsc.org. The methanesulfonate group is recognized for its utility in nucleophilic substitution reactions, where it functions as an effective leaving group ajol.info.

The synthesis of certain methanesulfonate esters proceeds through highly reactive intermediates known as sulfenes (CH₂=SO₂). These intermediates are typically generated in situ. For instance, the reaction of methanesulfonyl chloride with a base like triethylamine can lead to the formation of sulfene (B1252967) scirp.org. These transient species are powerful electrophiles.

Research has shown that 2-haloethyl (methylsulfonyl)methanesulfonates can be prepared via these sulfene intermediates nih.gov. In such a reaction pathway, the sulfene generated from methanesulfonyl chloride and triethylamine would rapidly react with an alcohol, such as 2-chloroethanol, to form the corresponding methanesulfonate ester. The cycloaddition reactions of sulfenes with other compounds, such as azatrienes, have been studied, highlighting the high regioselectivity of these intermediates in forming specific structural adducts scirp.org.

Preparation and Characterization of this compound Analogues and Derivatives

The synthesis of analogues of this compound is a key area of research for developing compounds with specific chemical and biological properties. This compound itself is a versatile alkylating agent used in the synthesis of various biologically active molecules, including antitumor agents chemimpex.com.

A notable derivative is 2-chloroethyl(methylsulfonyl)methanesulfonate, also known as clomesone (B1199345) rsc.org. Its synthesis has been reported with slight modifications from standard literature methods rsc.org. The characterization of this solid-state compound has been extensively performed using experimental techniques such as X-ray diffraction, infrared spectroscopy, and Raman spectroscopy. These experimental investigations are often supplemented by theoretical methodologies, including quantum chemical calculations, to provide a comprehensive understanding of its structural and vibrational properties rsc.orgrsc.org.

Other analogues have also been prepared to investigate structure-activity relationships. For example, 2-fluoroethyl (methylsulfonyl)methanesulfonate was synthesized to compare its biological efficacy and toxicity against its chloro-analogue nih.gov. The synthesis of different classes of derivatives, such as chalcones possessing a methanesulfonamido or thiophene (B33073) sulfonate group, has also been accomplished. These compounds are designed to combine the structural features of chalcones with the chemical properties of sulfonates researchgate.netresearchgate.net. The structures of these novel derivatives are typically confirmed using 1H and 13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) nih.gov.

Evaluation of Novel Derivatives for Enhanced Biological Activity

The development of novel derivatives of this compound is often driven by the search for enhanced or specific biological activities.

The derivative 2-chloroethyl (methylsulfonyl)methanesulfonate has demonstrated significant antineoplastic activity in vivo against P388 leukemia nih.gov. A majority of leukemic mice treated with this compound at a specific regimen survived for more than 30 days, with a significant percentage surviving beyond 60 days. The analogous compound, 2-fluoroethyl (methylsulfonyl)methanesulfonate, also showed high effectiveness against P388 cells in vivo, although it was found to be more toxic nih.gov.

Other research has focused on different therapeutic targets. A series of chalcone (B49325) derivatives featuring a methanesulfonamido (MeSO₂NH) pharmacophore were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors researchgate.net. The anti-inflammatory activity of these compounds is attributed to this inhibition. One compound in this series, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, was identified as a potent and selective COX-2 inhibitor researchgate.net.

| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 7b | 4-Me | >100 | 1.0 | >100 |

| 7f | 3,4,5-tri-OMe | >100 | 0.30 | >333 |

Furthermore, a series of novel chalcone derivatives containing a thiophene sulfonate group were designed, synthesized, and evaluated for their antibacterial and antiviral activities researchgate.net. One compound from this series demonstrated excellent antibacterial activity against Xanthomonas axonopodis pv. citri (Xac), with an EC₅₀ value significantly better than the commercial agents bismerthiazol (B1226852) and thiodiazole-copper. Another compound showed remarkable inactivation activity against the Tobacco mosaic virus (TMV) researchgate.net.

| Compound | Target Organism | Activity Metric | Value | Control Agent | Control Value |

|---|---|---|---|---|---|

| 2l | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ | 11.4 µg mL⁻¹ | Bismerthiazol | 51.6 µg mL⁻¹ |

| 2e | Tobacco mosaic virus (TMV) | EC₅₀ | 44.3 µg mL⁻¹ | Ningnanmycin | 120.6 µg mL⁻¹ |

Pharmacological and Toxicological Mechanisms of 2 Chloroethyl Methanesulfonate

Modulation of Cellular DNA Repair Pathways by 2-Chloroethyl Methanesulfonate (B1217627)

2-Chloroethyl methanesulfonate is a monofunctional alkylating agent that exerts its cytotoxic effects primarily through the damage of cellular DNA. The cellular response to this damage is a complex interplay of various DNA repair pathways, which can either mitigate or enhance the compound's toxicity.

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in the resistance of tumor cells to chloroethylating agents. This "suicide" enzyme repairs DNA by transferring the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site, thereby irreversibly inactivating itself. The primary cytotoxic lesion induced by this compound is the formation of an O6-chloroethylguanine adduct in DNA. This initial monoadduct can then undergo an intramolecular rearrangement to form a highly cytotoxic N1-O6-ethanoguanine bridge, which subsequently reacts with the N3 of cytosine on the opposite DNA strand to form an interstrand cross-link. These interstrand cross-links are lethal to the cell as they block DNA replication and transcription.

The expression of MGMT provides a direct mechanism of resistance to this compound by removing the initial O6-chloroethylguanine adduct before it can form the toxic interstrand cross-link. Cells with high levels of MGMT activity can efficiently repair this damage, leading to increased survival and resistance to the cytotoxic effects of the compound. Conversely, cells with low or no MGMT expression (often denoted as Mer- phenotype) are highly sensitive to this compound due to their inability to repair these critical DNA lesions. The level of MGMT expression in tumor cells is, therefore, a key determinant of their sensitivity or resistance to this class of alkylating agents.

Table 1: Role of MGMT in Cellular Response to this compound

| Cellular MGMT Status | Consequence of this compound Exposure | Cellular Outcome |

|---|---|---|

| High MGMT Expression (Mer+) | Efficient removal of O6-chloroethylguanine adducts. | Resistance to cytotoxicity, increased cell survival. |

| Low/No MGMT Expression (Mer-) | Inability to repair O6-chloroethylguanine adducts, leading to the formation of DNA interstrand cross-links. | Sensitivity to cytotoxicity, increased cell death. |

The Mismatch Repair (MMR) pathway is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. However, the MMR system also plays a complex and sometimes contradictory role in the cellular response to DNA alkylating agents. For some methylating agents, a deficient MMR system can lead to tolerance, as the cells fail to recognize and process the damaged bases, thus avoiding the initiation of apoptosis.

In contrast, for chloroethylating agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), which is structurally and functionally similar to this compound, a deficient MMR pathway has been shown to confer hypersensitivity. researchgate.netnih.gov This suggests that the MMR system may be involved in the recognition and processing of the DNA interstrand cross-links formed by these agents. In MMR-proficient cells, the MMR system may attempt to repair these complex lesions, a process that can be inefficient and may lead to the formation of lethal double-strand breaks. However, in MMR-deficient cells, the inability to recognize these lesions may prevent the initiation of this futile repair process, paradoxically leading to increased sensitivity through other cell death mechanisms. While direct studies on this compound are limited, the evidence from similar chloroethylating agents strongly suggests that the MMR pathway likely influences cellular sensitivity to this compound, with MMR-deficient cells potentially exhibiting increased sensitivity. researchgate.netnih.gov

The Base Excision Repair (BER) pathway is a primary mechanism for the repair of small, non-helix-distorting DNA lesions, such as those caused by oxidation, deamination, and alkylation. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by other enzymes to restore the correct DNA sequence.

Interestingly, for certain types of DNA damage, the BER pathway can have a deleterious effect. Research on the effects of sulfur mustard and chloroethyl ethyl sulfide (B99878), which also form monoadducts similar to those produced by this compound, has shown that a functional BER pathway can actually sensitize cells to these agents. This sensitization is thought to be due to the interaction of DNA glycosylases with the adducts. The action of a glycosylase on these lesions can lead to the formation of AP sites, which are cytotoxic intermediates. If these AP sites are not efficiently repaired, they can lead to the formation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. Therefore, the involvement of the BER pathway in the processing of DNA damage induced by this compound may paradoxically contribute to its cytotoxicity.

Pretreatment of cancer cells with a methylating agent can significantly enhance the cytotoxicity of this compound, particularly in cells that are otherwise resistant due to high MGMT activity. This sensitization effect is primarily due to the depletion of the MGMT protein pool by the methylating agent. Methylating agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and streptozotocin, also create O6-methylguanine adducts in DNA. The MGMT protein recognizes and repairs these lesions, and in doing so, becomes irreversibly inactivated.

When resistant (Mer+) cells are pretreated with a methylating agent, their MGMT is consumed in repairing the methyl adducts. This leaves the cells temporarily deficient in MGMT, rendering them vulnerable to a subsequent challenge with this compound. Without a functional pool of MGMT, the O6-chloroethylguanine adducts produced by this compound persist, leading to the formation of lethal interstrand cross-links and a significant increase in cytotoxicity. This strategy of depleting MGMT with a methylating agent to overcome resistance to chloroethylating agents has been demonstrated in various cancer cell lines.

Table 2: Effect of Methylating Agent Pretreatment on this compound Cytotoxicity in MGMT-Proficient Cells

| Treatment Sequence | MGMT Status | Formation of Interstrand Cross-links | Cellular Outcome |

|---|---|---|---|

| This compound alone | High (Mer+) | Inhibited | Resistance, cell survival. |

| Methylating Agent Pretreatment followed by this compound | Depleted | Enabled | Increased sensitivity, cell death. |

Metabolic Activation and Detoxification Pathways of this compound

The biological activity of this compound can be influenced by cellular metabolic pathways, particularly those involving glutathione (B108866).

Glutathione (GSH) is a tripeptide that plays a central role in the detoxification of a wide range of xenobiotics, including many anticancer drugs. The conjugation of GSH with electrophilic compounds is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govmdpi.com This process generally leads to the formation of more water-soluble and less toxic metabolites that can be readily excreted from the cell.

However, in some cases, GSH conjugation can lead to the bioactivation of a compound, resulting in a more reactive and toxic metabolite. nih.govmdpi.com This paradoxical effect has been observed with certain short-chain alkyl halides that possess two functional groups. This compound fits this structural profile, containing both a reactive chloroethyl group and a methanesulfonate leaving group. It is plausible that GSH, through the action of GSTs, could displace the methanesulfonate group to form an S-(2-chloroethyl)glutathione conjugate. This conjugate could then cyclize to form a highly reactive episulfonium ion intermediate. This episulfonium ion is a potent electrophile that can readily alkylate cellular macromolecules, including DNA, leading to cytotoxicity. While this mechanism is a well-recognized pathway for the bioactivation of other bifunctional alkylating agents, further specific research is needed to definitively confirm its role in the metabolism and toxicity of this compound. researchgate.net

Investigation of Metabolite Formation and their Biological Implications

The biotransformation of this compound is anticipated to proceed via conjugation with glutathione (GSH), a critical pathway for the detoxification of electrophilic compounds. This reaction is catalyzed by glutathione S-transferases (GSTs). The process involves the nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon of the 2-chloroethyl group, leading to the displacement of the chloride ion and the formation of a glutathione conjugate.

While specific metabolites of this compound are not extensively detailed in the available research, the general pathway of glutathione conjugate metabolism is well-established. Following its formation, the glutathione conjugate is typically subject to further enzymatic degradation. This process begins with the removal of the glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltransferase and dipeptidases, respectively. This enzymatic cleavage results in the formation of the corresponding cysteine conjugate. The cysteine conjugate can then be N-acetylated to form a mercapturic acid derivative, which is a water-soluble and excretable end product.

The biological implications of these potential metabolites are largely associated with detoxification. By converting the reactive alkylating agent into a more hydrophilic and less toxic conjugate, this metabolic pathway mitigates the potential for covalent binding to critical cellular macromolecules such as DNA, RNA, and proteins, thereby reducing the compound's toxicity and genotoxicity.

| Metabolic Step | Enzyme(s) Involved | Putative Metabolite | Biological Implication |

| Phase II Conjugation | Glutathione S-transferases (GSTs) | S-(2-hydroxyethyl)glutathione | Initial detoxification step, increased water solubility. |

| Amino Acid Cleavage | γ-Glutamyltransferase, Dipeptidases | S-(2-hydroxyethyl)cysteine | Intermediate in the formation of mercapturic acid. |

| N-acetylation | N-acetyltransferase | N-acetyl-S-(2-hydroxyethyl)cysteine (Mercapturic Acid) | Final excretable product, completion of detoxification. |

Differential Cytotoxicity and Cellular Responses to this compound

The cytotoxic effects of this compound are primarily attributed to its ability to act as a chloroethylating agent, leading to the formation of covalent adducts with cellular macromolecules, most notably DNA. The differential sensitivity of various cell lines to this compound is largely dictated by their capacity to repair these DNA lesions.

A key determinant of cellular sensitivity is the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a crucial role in protecting the genome from the mutagenic and cytotoxic effects of alkylating agents by removing alkyl groups from the O6 position of guanine. In the context of this compound, AGT can remove the initial monoadduct, thereby preventing the subsequent formation of highly toxic DNA interstrand cross-links (ICLs).

Cells with high levels of AGT activity are proficient in repairing the initial O6-chloroethylguanine adduct and are consequently more resistant to the cytotoxic effects of this compound. Conversely, cells with low or deficient AGT activity (often referred to as Mer- or MGMT-deficient) are unable to effectively repair these adducts. This allows for the spontaneous conversion of the O6-chloroethylguanine monoadduct into a highly cytotoxic N1-guanine, N3-cytosine interstrand cross-link. These ICLs pose a significant block to DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Studies have demonstrated this differential cytotoxicity in various human cell lines. For instance, SV40-transformed human fibroblast cells (VA-13), which are deficient in AGT activity, exhibit significantly greater sensitivity to 2-chloroethyl (methylsulfonyl)methanesulfonate compared to normal human fibroblasts (IMR-90) that have proficient AGT activity. aacrjournals.orgnih.gov A similar pattern of differential cytotoxicity has been observed in human colon carcinoma cell lines, where cells with low AGT activity are more susceptible to the compound's cytotoxic effects. aacrjournals.org

The cellular response to DNA damage induced by this compound involves the activation of complex DNA damage response (DDR) pathways. The formation of DNA adducts and cross-links is recognized by cellular surveillance proteins, which initiate signaling cascades that can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and cannot be repaired, the DDR pathways can trigger programmed cell death, or apoptosis. In AGT-deficient cells, the accumulation of irreparable ICLs is a potent signal for the initiation of apoptosis.

| Cell Line | AGT Status | Key Cellular Response | Relative Cytotoxicity |

| IMR-90 (Normal Human Fibroblasts) | Proficient | Efficient repair of O6-chloroethylguanine adducts, minimal DNA interstrand cross-link formation. | Resistant |

| VA-13 (SV40-transformed Human Fibroblasts) | Deficient | Inability to repair O6-chloroethylguanine adducts, leading to the formation of DNA interstrand cross-links, cell cycle arrest, and apoptosis. aacrjournals.orgnih.gov | Sensitive |

| HT-29 (Human Colon Carcinoma) | Proficient | Capable of repairing initial DNA monoadducts, preventing the formation of significant levels of interstrand cross-links. aacrjournals.org | Resistant |

| BE (Human Colon Carcinoma) | Deficient | High levels of DNA interstrand cross-link formation following exposure, leading to significant cytotoxicity. aacrjournals.org | Sensitive |

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloroethyl Methanesulfonate

Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating 2-Chloroethyl methanesulfonate (B1217627) from reaction mixtures, identifying by-products, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

Due to the lack of a strong ultraviolet (UV) chromophore in its structure, direct detection of 2-Chloroethyl methanesulfonate by HPLC with a UV detector is challenging, especially at trace levels. epa.govrsc.org To overcome this, derivatization methods are often employed. These methods involve reacting the analyte with a reagent to attach a UV-absorbing tag, thereby enhancing detection sensitivity. rsc.orgrsc.orgnist.govsemanticscholar.org An alternative is the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

Gas Chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantification. For unambiguous identification, particularly at low concentrations, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides both retention time and mass spectral data. epa.gov

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Detector(s) | Advantages | Considerations |

|---|---|---|---|

| HPLC | UV (after derivatization), ELSD, CAD, MS | Suitable for non-volatile impurities; versatile. | Requires derivatization for sensitive UV detection. |

| GC | FID, MS | High resolution and sensitivity for volatile analytes. | Requires thermal stability of the analyte. |

The control of impurities is critical, particularly for potentially genotoxic substances such as alkyl methanesulfonates. rsc.orgnist.gov Analytical methods must be sensitive enough to detect and quantify these impurities at parts-per-million (ppm) levels.

GC-MS is a powerful technique for the trace analysis of impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which could be present from the manufacturing process. epa.gov The high selectivity of mass spectrometry allows for the detection of trace analytes even in the presence of high concentrations of the main compound. Similarly, HPLC coupled with mass spectrometry (LC-MS) or specialized derivatization protocols followed by HPLC-UV can achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory guidelines. nist.govsemanticscholar.org

Spectroscopic Investigations of this compound

Spectroscopy provides fundamental insights into the molecular structure and bonding of this compound. Each technique offers unique information, and together they create a detailed molecular profile.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint."

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peaks are associated with the sulfonate group (S=O and S-O stretching) and the alkyl halide group (C-Cl stretching).

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1350-1370 | Asymmetric S=O stretch | Sulfonate (SO₃) |

| ~1170-1190 | Symmetric S=O stretch | Sulfonate (SO₃) |

| ~900-1000 | S-O-C stretch | Sulfonate Ester |

| ~650-750 | C-Cl stretch | Chloroalkane |

| ~2850-3000 | C-H stretch | Alkyl (CH₃, CH₂) |

Data derived from the NIST Chemistry WebBook.

Raman spectroscopy provides information on the same vibrational modes but is based on light scattering rather than absorption. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a more complete vibrational analysis, aiding in the structural confirmation of the molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments: the methyl (CH₃) group, the methylene (B1212753) (CH₂) group adjacent to the oxygen, and the methylene group adjacent to the chlorine. The chemical shifts, integration values (3H:2H:2H), and splitting patterns (a singlet for the CH₃ and two triplets for the CH₂ groups) would unequivocally confirm the connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show three signals, one for each unique carbon atom, with chemical shifts indicative of their electronic environments (a methyl carbon, an oxygen-bound methylene carbon, and a chlorine-bound methylene carbon).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | CH₃-S | ~3.1 | Singlet |

| S-O-CH₂ | ~4.5 | Triplet | |

| CH₂-Cl | ~3.8 | Triplet | |

| ¹³C | CH₃-S | ~38 | Quartet |

| S-O-CH₂ | ~68 | Triplet |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When a sample of this compound is ionized, typically by electron impact (EI), it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight (158.60 g/mol ).

The molecular ion is often unstable and fragments in a predictable manner. Key fragmentation pathways for this compound would include:

Cleavage of the C-Cl bond.

Cleavage of the O-CH₂ bond.

Loss of the entire chloroethyl group.

Formation of the methanesulfonyl cation (CH₃SO₂⁺, m/z = 79).

This distinct fragmentation pattern serves as a fingerprint for positive identification, often used in conjunction with a chromatographic separation technique like GC-MS.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of this writing, a published crystal structure for this compound (CAS 3570-58-9) is not available in prominent databases. However, the analysis of a closely related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, demonstrates the detailed insights that this technique provides.

Should a single crystal of this compound be grown and analyzed, X-ray diffraction would yield a complete structural model. The data would include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise position of every non-hydrogen atom in the molecule.

Intermolecular Interactions: Information on how molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.

This level of structural detail is the gold standard for molecular characterization and is invaluable for understanding the physical properties and chemical reactivity of the compound in its solid form.

Bioanalytical Methods for DNA Adduct Detection and Quantification

The detection and quantification of DNA adducts formed by this compound are crucial for understanding its mechanism of genotoxicity. Various bioanalytical methods have been developed for the sensitive and specific analysis of DNA adducts, which can be broadly categorized into mass spectrometry-based techniques and radiolabeling assays. These methods are essential for elucidating the types of adducts formed and their levels in biological samples.

This compound is a chloroethylating agent that is suggested to act by forming adducts at guanine (B1146940) positions in DNA nih.gov. The primary adducts expected are likely at the N7 and O6 positions of guanine. The detection of these specific adducts requires highly sensitive and specific analytical methodologies.

Mass Spectrometry-Based Methods

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become a primary tool for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information nih.govnih.gov.

Sample Preparation: The process typically begins with the isolation of DNA from cells or tissues exposed to this compound. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. This enzymatic digestion is a critical step to release the adducted nucleosides for analysis.

Chromatographic Separation: The resulting mixture of normal and adducted deoxynucleosides is then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of chromatographic conditions, including the column and mobile phase, is optimized to achieve separation of the specific chloroethyl adducts from the unmodified nucleosides and other cellular components.

Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the adducted nucleosides to be ionized without significant fragmentation nih.gov.

Quantification: For quantitative analysis, a stable isotope-labeled internal standard of the target adduct is often synthesized and added to the sample. This allows for accurate quantification by isotope dilution mass spectrometry. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity and sensitivity.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is another highly sensitive method for the detection of DNA adducts, capable of detecting as little as one adduct per 10¹⁰ nucleotides nih.gov.

Methodology: This technique involves the enzymatic digestion of DNA to 3'-mononucleotides. The adducted nucleotides are then radiolabeled by the transfer of ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Detection and Quantification: The separated radiolabeled adducts are detected and quantified by autoradiography or phosphorimaging. The level of adducts is determined by measuring the amount of radioactivity in the adduct spots relative to the total amount of nucleotides in the sample.

This method is particularly useful for screening for unknown adducts as it does not require a reference standard for detection.

Research Findings

Detailed research findings with specific quantitative data on the levels of DNA adducts formed by this compound are limited in the available literature. Studies have focused on its mode of action as a chloroethylating agent and its effects on DNA, such as the formation of DNA interstrand cross-links, which are presumed to arise from initial adduct formation nih.gov. The methodologies described above represent the standard approaches that would be employed for the detection and quantification of its DNA adducts.

Below is a hypothetical data table illustrating the type of data that would be generated from an LC-MS/MS analysis of DNA adducts from an in vitro experiment where calf thymus DNA is treated with this compound.

| Adduct | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (fmol/µg DNA) |

| N7-(2-chloroethyl)guanine | 8.5 | 214.0 | 152.0 | 10 |

| O6-(2-chloroethyl)guanine | 9.2 | 214.0 | 152.0 | 15 |

This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Chemistry Studies of 2 Chloroethyl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory, Moller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to investigating the electronic structure and stability of 2-Chloroethyl methanesulfonate (B1217627). Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's properties.

Theoretical studies, specifically using the DFT method, have been integral in characterizing the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate, also known as clomesone (B1199345). rsc.orgresearchgate.net These computational investigations supplement experimental data, such as that from X-ray diffraction, to provide a comprehensive understanding of the molecule's geometry and stability. rsc.org DFT calculations, for instance, can optimize the molecular geometry and predict vibrational frequencies, which can then be compared with experimental infrared and Raman spectra. rsc.org

Conformational Analysis and Energetics of 2-Chloroethyl Methanesulfonate

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, identifying the most stable conformers is essential for understanding its chemical behavior.

Theoretical calculations are employed to explore the potential energy surface of the molecule by systematically rotating key dihedral angles. For similar molecules like methyl methanesulfonate, computational methods have identified multiple stable conformers, typically labeled as anti and gauche, which exist as local minima on the potential energy surface. conicet.gov.ar The relative energies of these conformers determine their population at a given temperature.

For this compound, the rotation around the S-O and C-C bonds would be of primary interest. By calculating the total energy as a function of specific dihedral angles (e.g., C-S-O-C), a rotational energy profile can be generated. The conformers corresponding to the energy minima are the most likely to be observed. The energy differences between these conformers and the energy barriers for their interconversion provide critical information about the molecule's flexibility and dynamic behavior.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| Anti | ~180 | 0.00 | ~70 |

| Gauche-1 | ~60 | 0.85 | ~15 |

| Gauche-2 | ~-60 | 0.85 | ~15 |

Note: The data in the table above is illustrative, based on typical findings for similar molecules, and serves to demonstrate the type of information obtained from conformational analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Leaving Group Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net It provides a localized, intuitive picture of the bonding that complements the delocalized view of molecular orbitals.

In the study of this compound, NBO analysis helps to elucidate the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgresearchgate.net These interactions, known as hyperconjugative effects, play a significant role in determining the molecule's conformational preferences and reactivity. For example, the interaction between a lone pair orbital on an oxygen atom and an antibonding orbital (σ*) of an adjacent bond can stabilize a particular conformation. conicet.gov.ar

NBO analysis quantifies the energy of these donor-acceptor interactions. The strength of these interactions can provide insight into the leaving group characteristics of the methanesulfonate group. A good leaving group is one that can stabilize the negative charge that develops as it departs. NBO analysis can reveal how delocalization of lone pairs and hyperconjugative interactions contribute to this stability. The analysis provides atomic charges and orbital populations, offering a detailed description of the electron distribution. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (S-C) | 2.5 |

| LP (O) | σ* (S-O) | 1.8 |

| σ (C-H) | σ* (S-O) | 0.9 |

Note: This table presents typical stabilization energies from NBO analysis for a sulfonate-containing molecule to illustrate the concept.

Hirshfeld Surface Analysis for Molecular Packing and Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. rsc.orgmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack together in a crystal.

For 2-chloroethyl(methylsulfonyl)methanesulfonate, Hirshfeld surface analysis has been used to supplement experimental X-ray diffraction data. rsc.orgresearchgate.net The analysis involves generating a surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. mdpi.com

Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm surface highlights regions of significant intermolecular contacts with red spots, indicating interactions that are shorter than the van der Waals radii, such as hydrogen bonds. mdpi.comnih.gov Blue regions represent longer contacts. mdpi.com

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~45 |

| O···H / H···O | ~25 |

| Cl···H / H···Cl | ~15 |

| Cl···Cl | ~5 |

| Other | ~10 |

Note: The percentages are representative values for a molecule with similar functional groups to illustrate the output of a Hirshfeld surface analysis.

Structure Activity Relationship Sar Studies and Rational Molecular Design with 2 Chloroethyl Methanesulfonate

Correlation of Chemical Structure with Alkylating Potency

The alkylating potency of 2-chloroethyl methanesulfonate (B1217627) and its analogues is intrinsically linked to their chemical structure. The core components—the 2-chloroethyl group and the methanesulfonate ester—are essential for the molecule's ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. ijrpc.com The electrophilic nature of these agents allows them to alkylate DNA, a mechanism central to their cytotoxic effects. ijrpc.com

| Compound | Alkylating Activity Level | DNA Cross-Linking Activity | Reference |

|---|---|---|---|

| 2-Chloroethyl chloromethanesulfonate | Moderate | Low | nih.gov |

| Chlorozotocin (B1668840) | Moderate (comparable to 2-Chloroethyl chloromethanesulfonate) | Higher than 2-Chloroethyl chloromethanesulfonate | nih.gov |

Impact of Haloethyl Group Variations on Biological Activity

The identity of the halogen within the 2-haloethyl moiety is a critical determinant of biological activity. Substituting the chlorine atom with other halogens, such as fluorine, can lead to significant changes in both potency and toxicity. This is a key area of investigation in the rational design of alkylating agents.

A direct comparison between 2-chloroethyl (methylsulfonyl)methanesulfonate and its fluoro-analogue, 2-fluoroethyl (methylsulfonyl)methanesulfonate, revealed important differences. nih.gov Both compounds were found to be highly effective against P388 leukemia cells in vivo. nih.govconsensus.app However, the fluoroethyl derivative exhibited greater toxicity. nih.govconsensus.app This suggests that the increased electronegativity and smaller size of fluorine compared to chlorine alter the molecule's reactivity, distribution, or metabolism, leading to a less favorable therapeutic index.

| Compound | Activity against P388 Leukemia | Observed Toxicity | Reference |

|---|---|---|---|

| 2-Chloroethyl (methylsulfonyl)methanesulfonate | Highly active | - | nih.govconsensus.app |

| 2-Fluoroethyl (methylsulfonyl)methanesulfonate | Highly effective | More toxic | nih.govconsensus.app |

Design and Synthesis of 2-Chloroethyl Methanesulfonate Analogues with Modified Pharmacological Profiles

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogues of this compound with modified and potentially improved pharmacological properties. The goal is to create new chemical entities with enhanced efficacy, greater tumor selectivity, or reduced toxicity.

One successful strategy has been the modification of the sulfonate portion of the molecule. Research has shown that (methylsulfonyl)methanesulfonate esters are generally more active than the corresponding methanesulfonates and chloromethanesulfonates. nih.govconsensus.app This led to the synthesis of compounds like 2-chloroethyl (methylsulfonyl)methanesulfonate (also known as clomesone), which demonstrated high activity against P388 leukemia in vivo. nih.govrsc.org The synthesis of these 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates was achieved through the use of sulfene (B1252967) intermediates. nih.gov

Further analogue development has focused on creating derivatives with different substitution patterns to explore a wider range of chemical and biological space. For example, the synthesis of α-substituted alkanesulfonates as analogues of clomesone (B1199345) represents a continued effort to refine the molecule's structure for better antineoplastic performance. acs.org By systematically altering different parts of the parent molecule, researchers can fine-tune its properties, such as lipophilicity, chemical reactivity, and interaction with biological targets, to develop next-generation agents with superior therapeutic profiles.

Q & A

Q. What are the standard protocols for evaluating the mutagenic potential of 2-Chloroethyl methanesulfonate in model organisms?

- Methodological Answer : To assess mutagenicity, use Drosophila melanogaster premeiotic germ cells as a well-established model. Administer this compound (Cl-EMS) via feeding or injection at concentrations ranging from 0.5–5 mM. Monitor mutation frequency using sex-linked recessive lethal (SLRL) assays, which detect lethal mutations on the X chromosome. Include controls for spontaneous mutations and validate results with cytogenetic analysis (e.g., chromosomal aberrations). Dose-response curves should be constructed to identify threshold effects .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store Cl-EMS in airtight, light-resistant containers at –20°C to prevent degradation. Use inert solvents like dimethyl sulfoxide (DMSO) for dissolution, and avoid prolonged exposure to moisture. Handling requires PPE (gloves, goggles, lab coats) and work in a fume hood. Regularly verify purity via GC-MS or HPLC, as decomposition products (e.g., methanesulfonic acid) can interfere with experimental outcomes. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How does the mutation spectrum of this compound differ between premeiotic and postmeiotic germ cells, and what methodological approaches are used to analyze these differences?

- Methodological Answer : Premiotic germ cells (e.g., spermatogonia) exhibit higher mutation frequencies than postmeiotic cells (spermatids) due to active DNA repair mechanisms in the latter. Use DNA sequencing (e.g., Sanger or next-gen sequencing) to characterize mutation spectra. Studies in Drosophila show Cl-EMS induces predominantly GC→AT transitions (70%) and small deletions. Compare mutation profiles using bioinformatics tools like MAFFT for alignment and Integrative Genomics Viewer (IGV) for visualization. Differential repair efficiency can be assessed via comet assays or γ-H2AX foci quantification .

Q. What are the bioactivation pathways of this compound, and how do they influence its mutagenic profile compared to other alkylating agents?

- Methodological Answer : Cl-EMS requires bioactivation via glutathione (GSH) conjugation to form S-(2-chloroethyl)glutathione, which alkylates DNA at the N7 position of guanine. This pathway distinguishes it from direct-acting agents like EMS. Use LC-MS/MS to detect DNA adducts (e.g., S-[2-(N7-guanyl)ethyl]glutathione). Comparative studies with chloroethylnitrosoureas (e.g., BCNU) reveal Cl-EMS’s selectivity for O⁶-guanine adducts is lower, reducing crosslink formation. Assess metabolic activation using liver S9 fractions or in vitro GSH supplementation models .

Q. How can researchers resolve contradictions in reported mutation frequencies of this compound across different experimental systems?

- Methodological Answer : Discrepancies arise from variations in metabolic capacity (e.g., GSH levels), cell type (germ vs. somatic), and repair efficiency. Standardize protocols by:

- Using isogenic organism strains (e.g., Drosophila Canton-S).

- Controlling for temperature, pH, and exposure duration.

- Incorporating internal standards (e.g., 2-Fluorobiphenyl) in mutagenicity assays.

Cross-validate results with orthogonal methods, such as transgenic rodent mutation assays or in vitro plasmid-based systems. Meta-analyses of historical data (e.g., Fossett et al. 1995 vs. Fahmy & Fahmy 1956) should account for methodological heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |